A Comprehensive Technical Guide to 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone: Synthesis, Characterization, and Potential Applications in Drug Discovery
A Comprehensive Technical Guide to 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone: Synthesis, Characterization, and Potential Applications in Drug Discovery
Abstract
Introduction: The Significance of Fluorinated Scaffolds
The incorporation of fluorine into organic molecules is a well-established strategy in modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] Fluorination can enhance metabolic stability, improve binding affinity, and modulate pKa, thereby offering a powerful tool for optimizing lead compounds.
1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone belongs to a class of compounds that combines the benefits of a fluoro-substituted phenyl ring with a flexible pentyloxy side chain. This structural motif is of particular interest as it can serve as a versatile intermediate for the synthesis of more complex molecules targeting a wide range of biological targets. The ketone functional group provides a reactive handle for further chemical transformations, while the lipophilic pentyloxy group can enhance membrane permeability and interaction with hydrophobic pockets in target proteins.
Physicochemical Properties
While experimental data for the title compound is not directly available, its key physicochemical properties can be predicted based on its constituent parts and data from analogous compounds.
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | Not explicitly assigned in major databases. | Internal Assessment |
| Molecular Formula | C13H17FO2 | Calculated |
| Molecular Weight | 224.27 g/mol | Calculated |
| Appearance | Expected to be a liquid or low-melting solid. | Analogy to similar compounds[2][3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., CH2Cl2, EtOAc, MeOH) and insoluble in water. | General Organic Chemistry Principles |
| Boiling Point | Predicted to be >200 °C at 760 mmHg. | Analogy to similar compounds[3] |
Synthesis and Mechanism
A reliable and efficient synthesis of 1-(4-fluoro-3-(pentyloxy)phenyl)ethanone can be achieved via a Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of ethers. The logical starting material for this synthesis is the commercially available 1-(4-fluoro-3-hydroxyphenyl)ethanone.[4]
Synthetic Workflow
The overall synthetic transformation is depicted in the following workflow diagram:
Caption: Synthetic workflow for 1-(4-fluoro-3-(pentyloxy)phenyl)ethanone.
Detailed Experimental Protocol
Materials:
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1-(4-Fluoro-3-hydroxyphenyl)ethanone (1.0 eq)[4]
-
1-Bromopentane (1.2 eq)
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Potassium carbonate (K2CO3, 2.0 eq)
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Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
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Hexanes
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 1-(4-fluoro-3-hydroxyphenyl)ethanone in acetone (or DMF), add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.
-
Add 1-bromopentane to the reaction mixture.
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Heat the reaction to reflux (for acetone) or 60 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-(4-fluoro-3-(pentyloxy)phenyl)ethanone.
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a mild and inexpensive base suitable for deprotonating the phenolic hydroxyl group. For less reactive substrates, a stronger base like sodium hydride (NaH) in an aprotic polar solvent like DMF could be employed.
-
Solvent: Acetone is a good choice of solvent as it is polar enough to dissolve the reactants and has a convenient boiling point for refluxing. DMF is an alternative that can accelerate SN2 reactions.
-
Alkylating Agent: 1-Bromopentane is chosen as the source of the pentyl group. Bromoalkanes are generally more reactive than chloroalkanes in SN2 reactions.
-
Purification: Column chromatography is the standard method for purifying organic compounds of this nature, ensuring high purity of the final product.
Characterization and Analytical Methods
The structural integrity and purity of the synthesized 1-(4-fluoro-3-(pentyloxy)phenyl)ethanone must be confirmed through a battery of analytical techniques.
Analytical Workflow
The following diagram illustrates the typical workflow for the characterization of the target compound.
Caption: Analytical workflow for the characterization of the target compound.
Expected Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the acetyl methyl group, and the pentyloxy chain. The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling to the fluorine atom.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons (with C-F couplings), and the carbons of the pentyloxy group.
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¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, confirming the presence of the single fluorine atom on the aromatic ring.
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Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (224.27 g/mol ). Fragmentation patterns can provide further structural information.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ketone, C-O-C stretch of the ether, and C-F stretch.
Various analytical techniques such as chromatography and spectroscopy are employed for the determination of fluoroquinolones.[5] High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV), fluorescence (FLD), or mass spectrometry (MS) detectors are commonly used methods.[5]
Applications in Drug Discovery
While specific biological activities of 1-(4-fluoro-3-(pentyloxy)phenyl)ethanone are not yet reported, its structural features suggest several potential applications in drug discovery. The 4-fluoroacetophenone moiety is a common scaffold in medicinal chemistry.
For instance, related fluorinated phenyl ethanone derivatives have been utilized as intermediates in the synthesis of potent and selective kinase inhibitors for the treatment of diseases like acute myeloid leukemia.[6][7] The ethanone group can be elaborated to form various heterocyclic systems or used in condensation reactions to build larger molecular frameworks.
The pentyloxy side chain can be strategically employed to probe hydrophobic binding pockets of target proteins and to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate. The overall structure can be considered a valuable starting point for the development of novel inhibitors for a variety of enzyme families.
Conclusion
1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone represents a valuable and versatile building block for medicinal chemistry and drug discovery. Although not yet commercially available with an assigned CAS number, its synthesis is straightforward from readily available starting materials. This technical guide provides a comprehensive overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers to explore its utility in the development of new therapeutic agents. The combination of its fluorinated aromatic ring and modifiable side chain makes it an attractive scaffold for the generation of compound libraries for high-throughput screening and lead optimization campaigns.
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